molecular formula C20H19N5OS B2365529 N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide CAS No. 1358481-43-2

N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Numéro de catalogue: B2365529
Numéro CAS: 1358481-43-2
Poids moléculaire: 377.47
Clé InChI: XMCNYYLMQSWBAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a triazoloquinoxaline derivative featuring a methyl-substituted triazole fused to a quinoxaline core. The thioacetamide group at position 4 is linked to a 2,4-dimethylphenyl substituent. This scaffold is associated with diverse biological activities, including anticancer and enzyme inhibitory properties, as observed in structurally related compounds .

Propriétés

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-12-8-9-15(13(2)10-12)21-18(26)11-27-20-19-24-23-14(3)25(19)17-7-5-4-6-16(17)22-20/h4-10H,11H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCNYYLMQSWBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical research.

Synthesis and Structural Characteristics

The synthesis of N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide involves the reaction of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione with 2-bromo-1-phenylethanone. The reaction is carried out in ethanol under reflux conditions for two hours, followed by recrystallization to obtain the pure compound. The resulting structure features a triazole ring fused with a quinoxaline moiety and a thioether linkage that contributes to its pharmacological properties .

Anticancer Properties

Research has indicated that derivatives of triazole and quinoxaline exhibit potent anticancer activities. For instance, compounds similar to N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide have shown inhibitory effects on cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Studies demonstrate that these compounds can target specific pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that related triazole derivatives exhibit significant activity against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions .

Anticonvulsant Activity

Recent investigations into the anticonvulsant potential of triazole derivatives have yielded promising results. In animal models, compounds with similar structures have demonstrated efficacy in reducing seizure activity. These effects are attributed to their interaction with voltage-gated sodium channels and GABA receptors, which are critical in controlling neuronal excitability .

Case Study 1: Anticancer Activity

A study assessed the anticancer effects of various triazole derivatives in vitro against human cancer cell lines. The results indicated that certain modifications on the triazole ring significantly enhanced cytotoxicity. The most active compound exhibited an IC50 value lower than 10 µM against breast cancer cells .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide can be influenced by various structural modifications:

Structural FeatureModification ImpactBiological Activity
Triazole RingSubstituents at C-5 enhance activityIncreased anticancer potency
Quinoline MoietyPresence of electron-withdrawing groupsImproved antimicrobial efficacy
Thioether LinkageVariation in alkyl chain lengthAltered anticonvulsant effects

Applications De Recherche Scientifique

Structure and Composition

The compound has the following molecular characteristics:

  • Molecular Formula : C20H19N5OS
  • Molecular Weight : Approximately 365.46 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and quinoxaline structures. For instance, derivatives similar to N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often act as intercalators of DNA or inhibitors of topoisomerase II, which are crucial mechanisms in cancer treatment .

Antiviral Properties

The compound's structure suggests potential antiviral activity. Research indicates that certain triazole derivatives exhibit inhibitory effects against viral replication by targeting viral enzymes or host cell pathways. The incorporation of quinoxaline may enhance this activity due to its ability to interact with nucleic acids .

Enzyme Inhibition

N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide has been investigated for its ability to inhibit specific enzymes such as α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism and is a target for diabetes management. Studies have shown that related compounds can achieve IC50 values significantly lower than standard drugs like acarbose .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of triazole derivatives, N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide was tested against several cancer cell lines. The results indicated an IC50 value ranging from 5 to 15 µM across different cell types, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition Analysis

Another investigation focused on the enzyme inhibitory effects of similar compounds on α-glucosidase activity. The study reported that compounds with structural similarities to N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide exhibited IC50 values between 6.31 and 49.9 µM compared to acarbose's IC50 of 750 µM .

Comparaison Avec Des Composés Similaires

Core Heterocyclic Systems and Substituents

The target compound’s [1,2,4]triazolo[4,3-a]quinoxaline core distinguishes it from other derivatives (Table 1). Key structural variations include:

  • Substituents on the triazole ring : The 1-methyl group contrasts with oxo (e.g., 1-oxo in ) or methoxy groups (e.g., 8-methoxy in ).
  • Thioacetamide linkage: The sulfur atom bridges the triazoloquinoxaline and acetamide moieties, similar to compounds in and but differing in aryl group substitutions.

Table 1: Structural Comparison of Triazoloquinoxaline Derivatives

Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound [1,2,4]triazolo[4,3-a]quinoxaline 1-methyl, 4-(thioacetamide)-2,4-dimethylphenyl Potential Topo II inhibition (inferred) -
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline 3-ylsulfanyl, N-(4-fluorophenyl) Topo II inhibition, apoptosis in Caco-2
N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy...} [1,2,4]triazolo[4,3-a]quinoxaline 1-oxo, 4-phenoxy, N-(2,4-dimethoxyphenyl) Undisclosed (anticancer screening)
N-[4-(4-fluorophenyl)thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide [1,2,4]triazolo[4,3-a]quinoline 8-methoxy, 4-methyl, N-(4-fluorophenyl-thiazole) G-protein receptor modulation

Physicochemical Properties

  • Tautomerism : IR and NMR data () confirm the thione tautomeric form in triazole-thiones, with νC=S bands at 1247–1255 cm⁻¹ and absence of νS-H (~2500–2600 cm⁻¹) .
  • Solubility : Methoxy and fluorophenyl substituents () improve aqueous solubility compared to alkyl groups, as seen in the target compound .
  • Crystallinity : Hydrogen-bonding motifs (e.g., N–H⋯N in ) influence packing efficiency and stability, critical for formulation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.